N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(4-nitrophenyl)furan-2-carboxamide
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Overview
Description
N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(4-nitrophenyl)furan-2-carboxamide is a complex organic compound that features a quinoline, furan, and nitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(4-nitrophenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline derivative, followed by the introduction of the furan and nitrophenyl groups. Key steps include:
Formation of 2-hydroxyquinoline: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Methylation: The quinoline derivative is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Furan-2-carboxamide formation: The furan ring is introduced through a cyclization reaction involving a suitable precursor such as 2-furancarboxylic acid.
Nitrophenyl group introduction: The nitrophenyl group is typically introduced via a nitration reaction using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(4-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Formation of quinoline ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(4-nitrophenyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent due to the presence of bioactive quinoline and nitrophenyl moieties.
Materials Science: The compound can be used in the development of organic semiconductors or as a building block for more complex materials.
Organic Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules, providing a versatile scaffold for further functionalization.
Mechanism of Action
The mechanism of action of N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(4-nitrophenyl)furan-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by:
Binding to DNA or RNA: The quinoline moiety can intercalate with nucleic acids, disrupting their function.
Inhibiting Enzymes: The compound may inhibit key enzymes involved in cellular processes, such as topoisomerases or kinases.
Generating Reactive Oxygen Species (ROS): The nitrophenyl group can participate in redox reactions, leading to the generation of ROS that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which also contain the quinoline moiety, are well-known for their antimalarial properties.
Furan Derivatives: Compounds like furan-2-carboxylic acid and its derivatives are used in various chemical syntheses.
Nitrophenyl Compounds: Nitrobenzene and its derivatives are used in the production of dyes, explosives, and pharmaceuticals.
Uniqueness
N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(4-nitrophenyl)furan-2-carboxamide is unique due to the combination of its quinoline, furan, and nitrophenyl moieties, which confer a distinct set of chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-methyl-5-(4-nitrophenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5/c1-24(13-15-12-21(26)23-18-5-3-2-4-17(15)18)22(27)20-11-10-19(30-20)14-6-8-16(9-7-14)25(28)29/h2-12H,13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRWJVSSKRGYGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=O)NC2=CC=CC=C21)C(=O)C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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